molecular formula C16H17N3O2S B2707181 N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide CAS No. 1396806-02-2

N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2707181
CAS No.: 1396806-02-2
M. Wt: 315.39
InChI Key: UXCLSWHBJZELKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate alkynyl and morpholine derivatives. One common synthetic route includes the following steps :

    Starting Materials: Substituted 2-amino benzothiazole and 4-(2-chloroethyl)morpholine hydrochloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The substituted 2-amino benzothiazole is reacted with 4-(2-chloroethyl)morpholine hydrochloride under reflux conditions to yield the desired product.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final compound.

Chemical Reactions Analysis

N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for studying biological pathways and mechanisms.

    Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in the treatment of infectious diseases and inflammatory conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-15(16-18-13-5-1-2-6-14(13)22-16)17-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6H,7-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCLSWHBJZELKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.